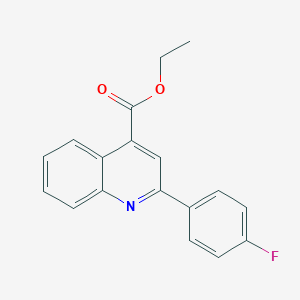
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the inhibition of various molecular targets such as enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling. Furthermore, it has been reported to modulate the activity of various receptors such as GABA(A) receptors and NMDA receptors.
Biochemical and Physiological Effects
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been shown to exert various biochemical and physiological effects in different cell types and tissues. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. It also modulates the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. It also exhibits good pharmacokinetic properties such as high oral bioavailability and good tissue penetration. However, one of the limitations of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research on Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Furthermore, it is important to evaluate its safety and efficacy in preclinical and clinical studies before it can be developed as a therapeutic agent.
Synthesis Methods
The synthesis of Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2-phenylacetate in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reagents used.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Molecular Formula |
C18H14FNO2 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
InChI Key |
AMJNAORUFHMCRT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
